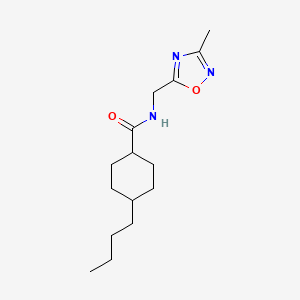

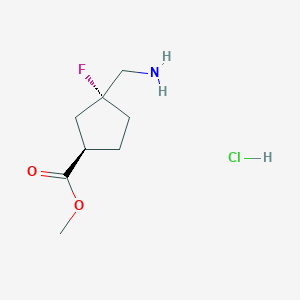

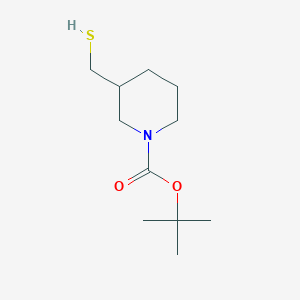

4-butyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-butyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves various methods. One efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives can vary depending on the substituents in the oxadiazole ring. These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the substituents in the oxadiazole ring. These molecules have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism Studies

A study on UK-383,367, a compound with a structural element of 1,2,4-oxadiazole similar to the specified chemical, explored its pharmacokinetics and metabolism in rats and dogs. This research identified a metabolic pathway, revealing insights into the drug's extensive metabolism and the identification of long-lived metabolites, which are crucial for understanding the disposition and potential long-term effects of such compounds (Allan et al., 2006).

Synthetic Chemistry Applications

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This research highlights the utility of 1,2,4-oxadiazole and related heterocycles in creating bioactive compounds with potential therapeutic applications (Sañudo et al., 2006).

Materials Science and Catalysis

A study focusing on the solid-phase synthesis of 5-isoxazol-4-yl-[1,2,4]oxadiazoles demonstrated the relevance of 1,2,4-oxadiazole derivatives in materials science, particularly in the synthesis of diheterocyclic compounds. This work underscores the versatility of 1,2,4-oxadiazoles in designing novel materials with potential applications in various industrial and research settings (Quan & Kurth, 2004).

Anticonvulsant Activity and CNS Agents

Research into the synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives explores the potential central nervous system (CNS) applications. These compounds were evaluated for their anticonvulsant activities, demonstrating the importance of structural diversity in designing CNS agents (Martin et al., 1981).

Novel Scaffolds for Urease Inhibition

A study on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides evaluated these compounds for their in vitro inhibitory potential against the urease enzyme. This research demonstrates the application of 1,2,4-oxadiazole derivatives in developing potent urease inhibitors, with implications for drug design programs targeting urease-associated diseases (Nazir et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to have anti-infective properties . They have shown activity against a variety of pathogens, including bacteria, viruses, and protozoa .

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with multiple receptors due to their hydrogen bond acceptor properties . This interaction can lead to various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Compounds with similar structures have been found to interfere with the replication of pathogens, thereby exerting their anti-infective effects .

Pharmacokinetics

The presence of the 1,2,4-oxadiazole moiety could potentially enhance the compound’s bioavailability .

Result of Action

Similar compounds have been reported to inhibit the growth of various pathogens, leading to their potential use as anti-infective agents .

Direcciones Futuras

Propiedades

IUPAC Name |

4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-3-4-5-12-6-8-13(9-7-12)15(19)16-10-14-17-11(2)18-20-14/h12-13H,3-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEERBFFTXJUPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

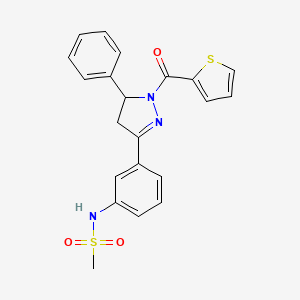

![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)

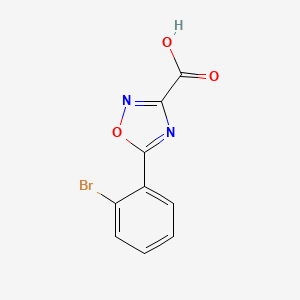

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)

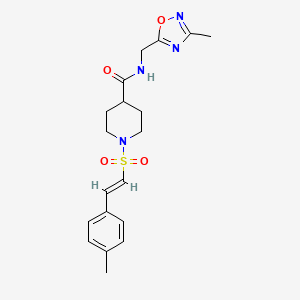

![5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2534530.png)